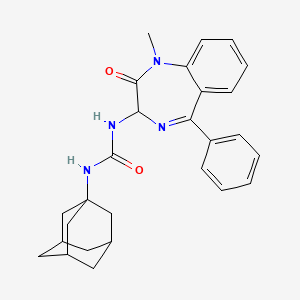

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(adamant-1-yl)urea

Description

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(adamant-1-yl)urea is a synthetic organic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a diazepine ring fused with a phenyl group and an adamantyl urea moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name |

1-(1-adamantyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O2/c1-31-22-10-6-5-9-21(22)23(20-7-3-2-4-8-20)28-24(25(31)32)29-26(33)30-27-14-17-11-18(15-27)13-19(12-17)16-27/h2-10,17-19,24H,11-16H2,1H3,(H2,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQYQKPBNHLQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(adamant-1-yl)urea typically involves the following steps:

Formation of the Diazepine Ring: The initial step involves the cyclization of appropriate precursors to form the diazepine ring. This can be achieved through the condensation of a phenyl-substituted amine with a suitable diketone under acidic or basic conditions.

Introduction of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction. This involves reacting the diazepine intermediate with an adamantyl isocyanate or a similar reagent under controlled conditions.

Final Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with a methyl isocyanate or a related compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(adamant-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, electrophiles, under appropriate conditions (e.g., temperature, solvent).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(adamant-1-yl)urea exhibits significant anticancer properties.

Case Studies:

- Cell Viability Assays : In vitro studies have demonstrated that the compound reduces cell viability in various cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells at concentrations ranging from 10 to 100 µM.

- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway.

| Cancer Cell Line | Concentration (µM) | Effect |

|---|---|---|

| A549 | 50 | 60% reduction in viability |

| MCF7 | 100 | 70% reduction in viability |

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly as a potential anxiolytic and antidepressant agent.

Research Findings:

- Animal Models : In rodent models, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests.

- Mechanism Exploration : It is believed to interact with GABA receptors, enhancing inhibitory neurotransmission.

| Test Model | Dosage (mg/kg) | Observed Effect |

|---|---|---|

| Elevated Plus Maze | 10 | Increased time spent in open arms |

| Forced Swim Test | 20 | Reduced immobility time |

Other Potential Applications

Beyond oncology and neuropharmacology, this compound may have applications in:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in animal models of arthritis.

Mechanism of Action

The mechanism of action of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(adamant-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors, leading to changes in cell signaling pathways.

Modulating Gene Expression: Influencing the expression of genes involved in disease pathways.

Comparison with Similar Compounds

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(adamant-1-yl)thiourea: Similar structure with a thiourea group instead of a urea group.

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(adamant-1-yl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness: 1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(adamant-1-yl)urea is unique due to its specific combination of a diazepine ring, phenyl group, and adamantyl urea moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(adamant-1-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 430.54 g/mol. The structure features a diazepine ring, which is known for its diverse biological activities.

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance, a study on related diazepine derivatives demonstrated their effectiveness in reducing seizure activity in various animal models. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test were utilized to evaluate the anticonvulsant efficacy of these compounds, showing promising results with ED50 values indicating significant potency against induced seizures .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in tumor cells, possibly through the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

Neuroprotective effects have been observed in studies involving related compounds. These effects are attributed to the ability of the diazepine ring to interact with GABA receptors, enhancing inhibitory neurotransmission and providing protection against neurotoxic insults . This mechanism may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Study 1: Anticonvulsant Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, a series of diazepine derivatives were synthesized and evaluated for anticonvulsant activity. Among these, several compounds demonstrated significant efficacy in reducing seizure frequency and severity in rodent models . The study highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance potency.

Study 2: Antitumor Screening

A separate investigation assessed the antitumor activity of related diazepines against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibition of cell growth . Further mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

- Methodology : Use coupling agents like DIPEA in dichloromethane (DCM) for urea bond formation, as demonstrated in adamantyl-urea analogs . Purification via column chromatography or preparative HPLC, followed by structural validation using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups . Purity assessment requires HPLC with UV detection (≥95% purity threshold).

Q. Which analytical techniques are critical for characterizing its stability under varying conditions?

- Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use HPLC-MS to monitor degradation products and quantify stability. Thermal stability can be assessed via differential scanning calorimetry (DSC) to identify melting points and phase transitions .

Q. How can researchers design in vitro assays to evaluate its biological activity?

- Methodology : For anti-tuberculosis activity, adopt the microplate Alamar Blue assay (MABA) to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv. Include positive controls (e.g., rifampicin) and validate results with dose-response curves . Cytotoxicity can be assessed using mammalian cell lines (e.g., Vero cells) via MTT assays.

Advanced Research Questions

Q. What strategies address discrepancies in biological activity across structural analogs?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modified heteroaryl or adamantyl groups. Use molecular docking to predict binding affinities to targets like M. tuberculosis enzymes (e.g., DprE1 or InhA). Compare experimental MICs with computational predictions to resolve contradictions .

Q. How can researchers integrate this compound into a theoretical framework for drug discovery?

- Methodology : Link the compound’s design to the "privileged scaffold" concept, where the 1,4-diazepin core and adamantyl group enhance metabolic stability and target engagement. Reference cheminformatics databases (e.g., ChEMBL) to identify analogous urea derivatives with known mechanisms .

Q. What experimental designs mitigate poor aqueous solubility for in vivo studies?

- Methodology : Employ lipid-based formulations (e.g., nanoemulsions) or cyclodextrin complexes. Use dynamic light scattering (DLS) to assess particle size and zeta potential. Validate bioavailability via pharmacokinetic studies in rodent models, measuring C and AUC .

Q. How should researchers analyze conflicting data in target identification?

- Methodology : Combine proteomics (e.g., affinity chromatography coupled with LC-MS/MS) and CRISPR-Cas9 gene knockout models to confirm target specificity. Cross-validate findings with orthogonal assays, such as surface plasmon resonance (SPR) for binding kinetics .

Methodological Best Practices

- Data Analysis : Use inferential statistics (e.g., ANOVA with post-hoc tests) to compare biological activity across analogs. Report confidence intervals and effect sizes to contextualize significance .

- Literature Integration : Perform systematic reviews using tools like SciFinder or Reaxys to identify knowledge gaps. Cite studies that highlight unresolved mechanistic questions (e.g., off-target effects of adamantyl-containing compounds) .

Key Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low synthetic yield | Optimize stoichiometry of coupling agents | |

| Poor target selectivity | Use fragment-based drug design for specificity | |

| Inconsistent MIC results | Standardize inoculum density in MABA assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.